N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a cyclopropylquinoline moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the bromophenyl and methoxyphenyl groups through condensation reactions. The cyclopropylquinoline moiety is then incorporated using cyclization reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, bromophenylboronic acids, and quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Alkylating Agents: Alkyl halides
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced hydrazide derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
What sets N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylquinoline moiety, in particular, enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H22BrN3O2 |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-cyclopropylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H22BrN3O2/c28-21-8-5-6-18(14-21)17-33-26-11-4-1-7-20(26)16-29-31-27(32)23-15-25(19-12-13-19)30-24-10-3-2-9-22(23)24/h1-11,14-16,19H,12-13,17H2,(H,31,32)/b29-16+ |
InChI Key |
UBODIQBSDGAWCU-MUFRIFMGSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4OCC5=CC(=CC=C5)Br |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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